molecular formula C26H24ClOP B1589285 ((Benzyloxy)methyl)triphenylphosphonium chloride CAS No. 75772-01-9

((Benzyloxy)methyl)triphenylphosphonium chloride

Cat. No.: B1589285
CAS No.: 75772-01-9
M. Wt: 418.9 g/mol
InChI Key: GJPGLLAXZTYTFW-UHFFFAOYSA-M
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Description

((Benzyloxy)methyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C26H24ClOP. It is a quaternary phosphonium salt, often used in organic synthesis and various chemical reactions due to its unique properties. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further bonded to a triphenylphosphonium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

((Benzyloxy)methyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

Ph3P+PhCH2ClPh3PCH2Ph+Cl\text{Ph}_3\text{P} + \text{PhCH}_2\text{Cl} \rightarrow \text{Ph}_3\text{PCH}_2\text{Ph}^+ \text{Cl}^- Ph3​P+PhCH2​Cl→Ph3​PCH2​Ph+Cl−

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is typically stirred and heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

((Benzyloxy)methyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Aprotic solvents like THF, dichloromethane, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reaction with hydroxide ions can yield benzyl alcohol, while reaction with alkoxide ions can produce benzyl ethers.

Scientific Research Applications

((Benzyloxy)methyl)triphenylphosphonium chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.

    Catalysis: The compound can act as a catalyst or catalyst precursor in certain chemical reactions.

    Drug Discovery: Researchers use it in the development of new pharmaceuticals due to its ability to facilitate specific chemical transformations.

    Material Science: It is employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism by which ((Benzyloxy)methyl)triphenylphosphonium chloride exerts its effects involves the formation of a reactive phosphonium intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved are primarily related to its ability to act as a nucleophile or electrophile in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltriphenylphosphonium chloride
  • Methyltriphenylphosphonium chloride
  • Ethyltriphenylphosphonium chloride

Uniqueness

((Benzyloxy)methyl)triphenylphosphonium chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where the benzyloxy group can participate in further chemical transformations.

Properties

IUPAC Name

triphenyl(phenylmethoxymethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP.ClH/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPGLLAXZTYTFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466374
Record name [(Benzyloxy)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75772-01-9
Record name [(Benzyloxy)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75772-01-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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